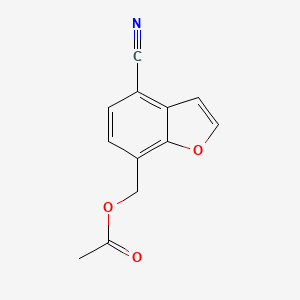![molecular formula C45H28N4 B13659997 2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] is a complex organic compound that features a spirobi[fluorene] core with four pyridine groups attached at the 2, 2’, 7, and 7’ positions. This compound is of significant interest in the field of materials science due to its unique structural properties, which make it a potential candidate for various applications, including organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirobi[fluorene] Core: The spirobi[fluorene] core can be synthesized through a series of reactions starting from fluorene derivatives. This often involves Friedel-Crafts alkylation and subsequent cyclization reactions.
Attachment of Pyridine Groups: The pyridine groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This step requires the use of pyridine boronic acids or esters and appropriate palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of spirobi[fluorene].
Reduction: Reduced fluorene derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] depends on its application. In electronic devices, its unique structural properties facilitate efficient charge transport and light emission. In biological systems, the compound’s interaction with molecular targets can be attributed to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetra(pyridin-4-yl)ethene: Another compound with multiple pyridine groups, used in coordination chemistry.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A similar compound with a pyrazine core, used in materials science and catalysis.
Uniqueness
2,2’,7,7’-Tetra(pyridin-4-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which imparts unique photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport and light emission are crucial.
Propriétés
Formule moléculaire |
C45H28N4 |
|---|---|
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
4-(2',7,7'-tripyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4/c1-5-37-38-6-2-34(30-11-19-47-20-12-30)26-42(38)45(41(37)25-33(1)29-9-17-46-18-10-29)43-27-35(31-13-21-48-22-14-31)3-7-39(43)40-8-4-36(28-44(40)45)32-15-23-49-24-16-32/h1-28H |
Clé InChI |
TYCOVBAVFRJWPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC=NC=C3)C4(C5=C2C=CC(=C5)C6=CC=NC=C6)C7=C(C=CC(=C7)C8=CC=NC=C8)C9=C4C=C(C=C9)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)

![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)



![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)





![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
